Methyl 4-Fluoro-3-hydroxy-5-nitrobenzoate
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Overview
Description
Methyl 4-Fluoro-3-hydroxy-5-nitrobenzoate is an organic compound with the molecular formula C8H6FNO5 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a hydroxyl group, and a nitro group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-Fluoro-3-hydroxy-5-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl 4-fluoro-3-hydroxybenzoate. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Fluoro-3-hydroxy-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of methyl 4-fluoro-3-oxo-5-nitrobenzoate.
Reduction: Formation of methyl 4-fluoro-3-hydroxy-5-aminobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-Fluoro-3-hydroxy-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-Fluoro-3-hydroxy-5-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of the nitro group and fluorine atom can influence the compound’s binding affinity and specificity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-Fluoro-3-nitrobenzoate: Lacks the hydroxyl group, which can affect its reactivity and applications.
Methyl 3-Hydroxy-4-nitrobenzoate: Lacks the fluorine atom, which can influence its chemical properties and interactions.
Methyl 4-Fluoro-3-hydroxybenzoate:
Uniqueness
Methyl 4-Fluoro-3-hydroxy-5-nitrobenzoate is unique due to the combination of the fluorine atom, hydroxyl group, and nitro group on the benzene ring. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C8H6FNO5 |
---|---|
Molecular Weight |
215.13 g/mol |
IUPAC Name |
methyl 4-fluoro-3-hydroxy-5-nitrobenzoate |
InChI |
InChI=1S/C8H6FNO5/c1-15-8(12)4-2-5(10(13)14)7(9)6(11)3-4/h2-3,11H,1H3 |
InChI Key |
KMNRORLUVZAZME-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)O)F)[N+](=O)[O-] |
Origin of Product |
United States |
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